4-Bromo-2-(tert-butyl)benzonitrile
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Overview
Description
4-Bromo-2-(tert-butyl)benzonitrile is an organic compound with the molecular formula C11H12BrN and a molecular weight of 238.13 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by a bromine atom attached to a benzene ring, which also bears a tert-butyl group and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(tert-butyl)benzonitrile typically involves the bromination of 2-(tert-butyl)benzonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(tert-butyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: LiAlH4 in dry ether or catalytic hydrogenation with palladium on carbon.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.
Major Products:
Substitution: 4-Substituted-2-(tert-butyl)benzonitriles.
Reduction: 4-Bromo-2-(tert-butyl)benzylamine.
Coupling: Various biaryl or alkyne-substituted derivatives.
Scientific Research Applications
4-Bromo-2-(tert-butyl)benzonitrile is used extensively in scientific research due to its versatility:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tert-butyl)benzonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the nitrile group is converted to an amine via the addition of hydrogen atoms. The compound’s reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating tert-butyl group, which affect the electron density on the benzene ring .
Comparison with Similar Compounds
- 4-Bromo-2-(methyl)benzonitrile
- 4-Bromo-2-(ethyl)benzonitrile
- 4-Bromo-2-(isopropyl)benzonitrile
Comparison: 4-Bromo-2-(tert-butyl)benzonitrile is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. Compared to its analogs with smaller alkyl groups, it exhibits different reactivity patterns and physical properties, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-bromo-2-tert-butylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-11(2,3)10-6-9(12)5-4-8(10)7-13/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUYUKQNAQOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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